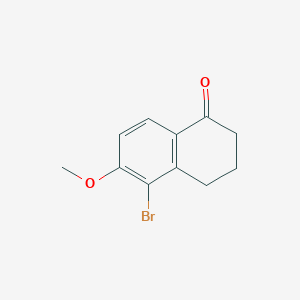

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

説明

The compound "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves a sequence of reactions starting from 2-naphthoic acid, which suggests that the compound of interest might also be derivable from naphthalene-based precursors .

Synthesis Analysis

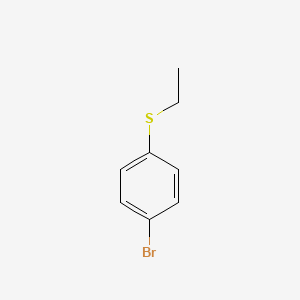

The synthesis of related compounds involves multiple steps, including bromination, esterification, and substitution reactions. For example, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is achieved through a six-step process with an overall yield of 27% . This process includes the use of sodium methoxide (NaOMe) in the presence of copper(I) iodide (CuI), followed by a Birch reduction, Curtius rearrangement, and hydrogenolysis to produce the biologically active compound. These methods could potentially be adapted for the synthesis of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" by altering the starting materials and reaction conditions.

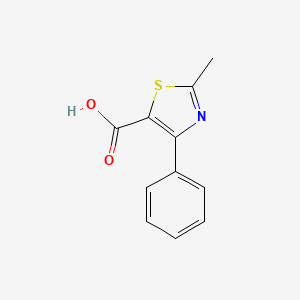

Molecular Structure Analysis

While the exact molecular structure of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" is not provided, the structure of related compounds can be informative. For instance, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids show specific hydrogen bonding patterns and planarity in their crystal structures . These structural details, such as hydrogen bonding motifs and dihedral angles, are crucial for understanding the molecular conformation and potential reactivity of the compound of interest.

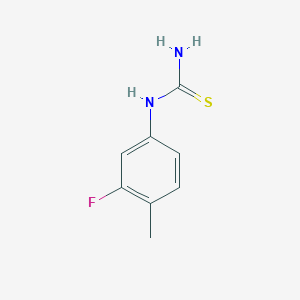

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one." However, the reported chemical reactions of similar compounds involve hydrogen bonding and weak π-π stacking interactions, which are significant in the formation of crystal structures . These interactions could influence the reactivity and interaction of the compound with other molecules, suggesting that "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" may also engage in similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" are not detailed in the provided papers. However, the properties of structurally related compounds, such as solubility, melting points, and crystal packing, can be inferred from the molecular structure and intermolecular interactions described. For example, the presence of bromine and methoxy groups in the compound could affect its polarity and, consequently, its solubility in various solvents. The crystal packing information from related compounds suggests that "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" might also exhibit specific solid-state properties that could be relevant for its application in material science or pharmaceuticals .

科学的研究の応用

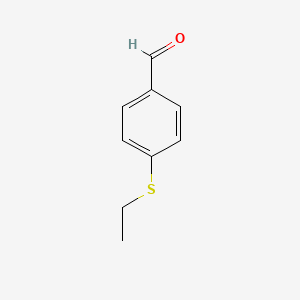

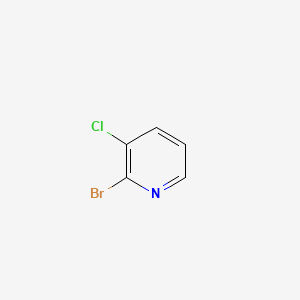

Synthesis and Structural Analysis

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one has been a subject of interest in the synthesis of complex organic compounds. For instance, studies have shown its utility in the crystal structure analysis of related compounds. Zingales et al. (2016) investigated the crystal structure of related compounds obtained from the reaction of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one with 2-bromonicotinaldehyde, showcasing its importance in structural chemistry (Zingales et al., 2016).

Organic Synthesis and Chemical Reactions

This compound plays a critical role in various organic synthesis processes. For example, it is used in the synthesis of chrysenes and other a-fused phenanthrenes, as detailed by Gilchrist and Summersell (1988), who explored its utility in palladium(0) coupling and electrocyclic ring closure sequences (Gilchrist & Summersell, 1988).

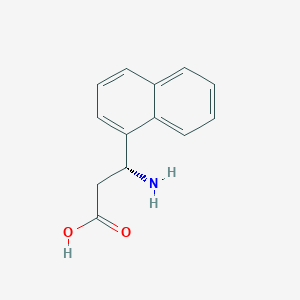

Biological Evaluation and Pharmacological Studies

While avoiding drug use and dosage specifics, it's notable that derivatives of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one have been synthesized and evaluated for their biological activities. Nandagokula et al. (2012) synthesized a series of derivatives and evaluated them for antioxidant, anti-inflammatory, and analgesic activities, demonstrating the compound's potential in medicinal chemistry (Nandagokula et al., 2012).

Chemical Properties and Reactions

The compound has been a key player in studies involving chemical properties and reactions. For example, its role in the synthesis of aromatic sesquiterpenes as explored by Adachi and Mori (1983) highlights its utility in complex chemical syntheses (Adachi & Mori, 1983).

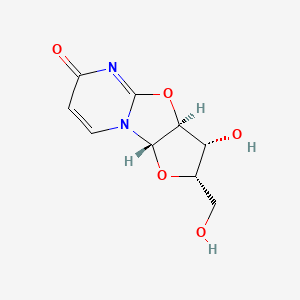

Photoinduced Cross-Coupling Reactions

The compound also finds application in photochemistry, as demonstrated by Ito et al. (1981), who investigated the photoinduced cross-coupling reaction of 5-bromo-1,3-dimethyluracil to electron-rich aromatics, indicating its relevance in photoreactive synthesis (Ito et al., 1981).

作用機序

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers .

Mode of Action

It is known to be used in scientific research, including drug discovery and organic synthesis, suggesting it may interact with various biological targets.

Result of Action

As a versatile material used in scientific research, it is likely to have diverse effects depending on the specific context of its use.

特性

IUPAC Name |

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFOQFXJIBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401744 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26231-23-2 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

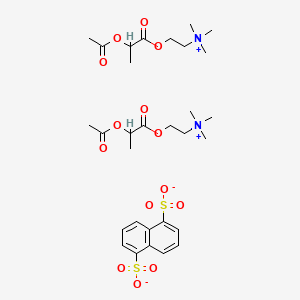

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)